[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466777
Molecular Formula: C14H25N3O3
Molecular Weight: 283.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25N3O3 |
|---|---|
| Molecular Weight | 283.37 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | XDSBMRSBRRFXDF-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N([C@H]1CCN(C1)C(=O)CN)C2CC2 |
| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN |
Introduction
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a pyrrolidine ring, an amino-acetyl group, and a cyclopropyl carbamate moiety, which are crucial for its biological interactions and potential therapeutic applications.
Synthesis
The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves multi-step organic reactions. Key steps include:
-
Formation of the Pyrrolidine Ring: This step is critical for establishing the core structure of the compound.
-
Introduction of the Amino-Acetyl Group: This step enhances the compound's solubility and biological activity.
-
Coupling with Cyclopropyl Carbamate: This final step introduces the cyclopropyl group, which is important for the compound's steric properties.
Synthesis Steps Table
| Step | Description |
|---|---|
| 1 | Formation of Pyrrolidine Ring |
| 2 | Introduction of Amino-Acetyl Group |
| 3 | Coupling with Cyclopropyl Carbamate |
Biological Activity and Potential Applications
Research indicates that compounds with similar structural features to [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibit diverse biological activities:
-
Anticancer Activity: Compounds similar to this structure have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects: Pyrrolidine derivatives are noted for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Biological Activity Table
| Activity | Description |
|---|---|
| Anticancer | Inhibition of cancer cell growth |
| Neuroprotective | Protection against oxidative stress in neuronal cells |
In Vitro Studies
-
The compound has been tested against several cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards malignant cells over non-malignant counterparts.
In Vivo Studies
-
Preliminary animal studies indicated favorable pharmacokinetic profiles, including moderate brain exposure and significant tissue distribution, enhancing its therapeutic potential for central nervous system disorders.
Study Findings Table
| Study Type | Key Findings |
|---|---|
| In Vitro | Promising cytotoxicity against cancer cells |
| In Vivo | Favorable pharmacokinetic profiles for CNS disorders |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume